Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate
Description
Summary of Key Findings
Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate is a hydrazone derivative with significant utility in organic synthesis. Characterized by its chloro, hydrazone, and ester functional groups, this compound serves as a versatile intermediate in the preparation of heterocyclic compounds and agrochemical precursors. Its structural complexity necessitates precise synthetic protocols and thorough characterization, as evidenced by recent advancements in hydrazone chemistry. Below, we present a systematic exploration of its chemical identity, synthesis, reactivity, and applications, supported by experimental data and comparative analyses.
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name, This compound , reflects its structural features:
- Ethyl ester group : Derived from acetic acid.
- Chloro substituent : At the α-position relative to the ester.
- Hydrazone moiety : Formed via condensation of 3-methylphenylhydrazine with ethyl chloroacetate.
The (2Z) designation specifies the configuration of the hydrazone double bond, where the higher-priority groups (chlorine and hydrazine nitrogen) reside on the same side. E/Z isomerism arises due to restricted rotation around the C=N bond, with the Z-isomer being thermodynamically favored in most synthetic conditions.
Structural Isomerism
- Positional isomers : Varying methyl group positions on the phenyl ring (e.g., 2-methyl vs. 4-methyl) yield distinct compounds, as seen in Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate (PubChem CID 5706643).
- Functional group isomers : Replacement of the ester with amide or ketone groups alters reactivity and applications.
CAS Registry Number and Alternative Chemical Designations
- CAS Registry Number : While the exact CAS for the (2Z)-3-methylphenyl variant is not explicitly listed in the provided sources, structurally related compounds include:
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-5-8(2)7-9/h4-7,13H,3H2,1-2H3/b14-10+ |
InChI Key |
AQNDVZFJEOKUPX-GXDHUFHOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC(=C1)C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
3-Methylaniline undergoes diazotization in hydrochloric acid with sodium nitrite at 273 K to form 3-methyldiazonium chloride. Subsequent coupling with ethyl 2-chloroacetoacetate in ethanol, catalyzed by sodium acetate, yields the target hydrazone through electrophilic substitution. The Z-configuration of the imine bond is stabilized by intramolecular hydrogen bonding between the hydrazine NH and carbonyl oxygen.
Procedure
-
Diazotization : Dissolve 3-methylaniline (10 mmol) in 6 M HCl (6 mL). Add aqueous NaNO₂ (10 mmol) dropwise at 273 K.
-
Coupling : Add the diazonium salt to a chilled solution of ethyl 2-chloroacetoacetate (10 mmol) and sodium acetate (10 mmol) in ethanol (100 mL). Stir for 15 minutes and refrigerate for 3 hours.
-
Isolation : Filter the precipitate, wash with water, and recrystallize from ethanol.
Yield : 80% after recrystallization.
Alternative Synthesis via Hydrazine Derivatives
A secondary method condenses 3-methylphenylhydrazine with ethyl chloroacetate derivatives. This approach avoids diazonium intermediates, enhancing safety for large-scale production.
Reaction Conditions
React 3-methylphenylhydrazine with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux. Acid catalysis (e.g., H₂SO₄) accelerates imine formation, though base conditions (e.g., NaOAc) improve selectivity for the Z-isomer.
Optimization
-
Solvent : Ethanol or benzene-water azeotrope facilitates byproduct removal.
-
Temperature : Reflux (∼351 K) ensures complete conversion within 4–6 hours.
-
Purification : Column chromatography (SiO₂, hexane/EtOAc) achieves >95% purity.
Yield : 70–75% under optimized conditions.
Comparative Analysis of Methods
The diazotization method offers higher yields and fewer byproducts, making it preferable for research-scale synthesis. Conversely, hydrazine condensation avoids explosive diazonium intermediates, favoring industrial applications.
Structural and Spectroscopic Validation
Post-synthetic characterization confirms the Z-configuration via:
-
X-ray Crystallography : Planar C–N═N–C linkage with a torsion angle of 0.8°.
-
¹H NMR : Hydrazine NH proton at δ 10.2 ppm (DMSO-d₆), coupling with imine carbon.
-
IR Spectroscopy : Stretching vibrations at 1695 cm⁻¹ (C=O) and 1603 cm⁻¹ (C=N).
Industrial and Research Applications
This compound serves as a precursor for:
Chemical Reactions Analysis
Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The hydrazone functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the phenyl ring and ester groups, influencing reactivity, crystallinity, and applications. Below is a comparative analysis:
Structural Analogs and Substituent Effects
Crystallographic and Hydrogen-Bonding Comparisons
- Hydrogen Bonding: All analogs exhibit N–H···O interactions between the amino hydrogen and carbonyl oxygen, forming supramolecular helices or chains . The 4-methoxyphenyl derivative shows additional C–H···O interactions (2.59 Å) , while the phenyl variant has shorter N–H···O bonds (3.053 Å) .
Physicochemical Properties
| Property | 3-Methylphenyl | Phenyl | 4-Methoxyphenyl |
|---|---|---|---|
| Melting Point (°C) | Not reported | 79–80 | 80–82 |
| Purity (%) | 95 | >99 | 98 |
| Solubility | Ethanol, DCM | Ethanol | DCM, THF |
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13ClN2O2
- Molecular Weight : 240.686 g/mol
- CAS Number : 35229-96-0
The compound features a chloroacetate moiety along with a hydrazone functional group, which is responsible for its reactivity and potential interactions within biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl chloroacetate with 3-methylphenylhydrazine. The reaction is facilitated by a base such as sodium hydroxide and requires heating to promote the condensation reaction, resulting in the formation of the desired hydrazone.
Anticancer Activity
Hydrazone derivatives have been investigated for their anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production . The specific anticancer activity of this compound remains to be fully explored but holds promise based on the behavior of related compounds.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with biological macromolecules such as proteins and nucleic acids through hydrogen bonding and hydrophobic interactions due to its unique structural features. This interaction could potentially lead to inhibition of key enzymes or receptors involved in disease processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of hydrazone derivatives; found significant inhibition against Gram-positive bacteria. |
| Study 2 | Explored anticancer properties; showed that hydrazones can induce apoptosis in cancer cell lines. |
| Study 3 | Analyzed structure-activity relationships; indicated that modifications to the hydrazone moiety can enhance biological activity. |
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate with high purity?
- Methodology :
- Use ethyl chloroacetate and 3-methylphenylhydrazine as starting materials. A base (e.g., NaOH) facilitates hydrazone formation, and refluxing in ethanol for 4–6 hours improves conversion .
- Monitor reaction progress via TLC (chloroform:methanol, 7:3) and purify via recrystallization from ethanol (yield: ~75–80%) .
- Key parameters : Temperature (70–80°C), solvent polarity, and stoichiometric ratio (1:1.2 for hydrazine:ethyl chloroacetate) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Confirm Z-configuration via coupling constants (e.g., H NMR: δ 8.2–8.5 ppm for hydrazone NH; C NMR: δ 160–165 ppm for C=O) .
- X-ray crystallography : Resolve planar C=N geometry (torsion angle ~0.8°) and hydrogen-bonded chains (N–H⋯O, ~3.05 Å) using SHELX software .
- Mass spectrometry : Validate molecular weight (MW 240.69) via ESI-MS .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines like MCF-7) and enzyme inhibition (e.g., COX-2 or kinases) at 10–100 µM concentrations .
- Dose-response curves : Use IC₅₀ values to compare potency with analogs (e.g., dichlorophenyl derivatives show higher activity than methoxy-substituted ones) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in substitution and cyclization reactions?
- Methodology :
- Kinetic studies : Track reaction rates under varying nucleophiles (e.g., amines vs. thiols) to assess electronic effects of the 3-methylphenyl group .
- DFT calculations : Model transition states for cyclization pathways (e.g., 5-membered vs. 6-membered ring formation) .
- Isotopic labeling : Use N-labeled hydrazine to confirm regioselectivity in heterocycle synthesis .
Q. How can contradictions in crystallography data (e.g., hydrogen bonding vs. steric effects) be resolved?
- Methodology :
- High-resolution X-ray : Compare multiple crystal forms (polymorphs) to identify consistent packing motifs (e.g., zigzag chains via N–H⋯O vs. C–H⋯Cl interactions) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O⋯H/N⋯H contacts >50% vs. Cl⋯H <10%) .
- Variable-temperature XRD : Assess thermal motion to distinguish static disorder from dynamic effects .
Q. What role do substituents (e.g., 3-methyl vs. trifluoromethyl groups) play in modulating biological activity?
- Methodology :
-
SAR studies : Synthesize analogs with varying substituents and compare bioactivity (Table 1).
-
Molecular docking : Map binding poses to targets (e.g., COX-2 active site) to identify steric/electronic contributions .
Table 1 : Substituent Effects on Biological Activity
Substituent IC₅₀ (µM, COX-2) LogP Source 3-methyl 45.2 2.8 2,5-diCl 12.7 3.5 4-CF₃ 28.3 3.1
Q. How can computational methods predict regioselectivity in electrophilic aromatic substitution?
- Methodology :
- Fukui indices : Calculate values to identify electron-rich sites (e.g., para to –CH₃ in 3-methylphenyl group) .
- MD simulations : Simulate reaction trajectories with explicit solvent models (e.g., ethanol) to assess steric hindrance .
Q. What strategies address discrepancies in enzyme inhibition data across studies?
- Methodology :
- Meta-analysis : Pool data from 5+ studies to identify outliers (e.g., ±15% variance in IC₅₀ due to assay protocols) .
- Orthogonal assays : Validate inhibition using fluorescence polarization (FP) alongside enzymatic assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
